molecular formula C19H11F3N2O2S B14126051 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14126051
M. Wt: 388.4 g/mol
InChI Key: FZXFGGHJKTWWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, fluorophenyl derivatives, and thienopyrimidine precursors. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium catalysts for coupling reactions.

    Reagents: Base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow chemistry and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Mild conditions with H2O2 in an aqueous medium.

    Reduction: Anhydrous conditions with LiAlH4 in ether.

    Substitution: Using halogenated solvents and bases like NaH.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer or inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Known for their biological activities.

    Fluorobenzyl derivatives: Often used in medicinal chemistry for their enhanced metabolic stability.

Uniqueness

1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H11F3N2O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H11F3N2O2S/c20-12-7-11(8-13(21)9-12)10-23-16-5-6-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9H,10H2

InChI Key

FZXFGGHJKTWWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.